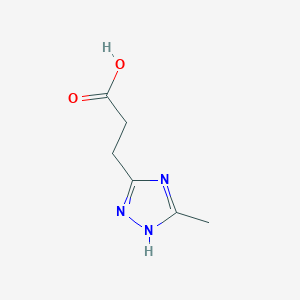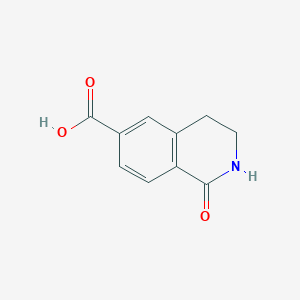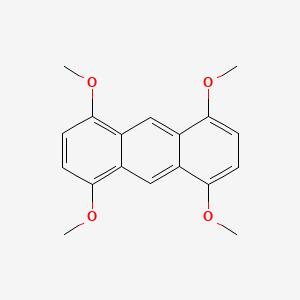
1,4,5,8-Tetramethoxyanthracene
Overview
Description
1,4,5,8-Tetramethoxyanthracene is an organic compound belonging to the anthracene family It is characterized by the presence of four methoxy groups attached to the anthracene core at positions 1, 4, 5, and 8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetramethoxyanthracene typically involves the following steps:
Starting Material: The synthesis begins with 1,8-dihydroxyanthraquinone, which is commercially available and inexpensive.
Bromination: The 1,8-dihydroxyanthraquinone is first brominated to form 1,8-dibromo-4,5-dimethoxyanthracene.
Methoxylation: The brominated intermediate undergoes a copper(I)-catalyzed replacement of the bromo substituents with methoxy groups to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetramethoxyanthracene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydroxy or methoxy derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution can introduce various functional groups onto the anthracene core.
Scientific Research Applications
1,4,5,8-Tetramethoxyanthracene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its photophysical properties.
Materials Science: The compound is studied for its potential use in the fabrication of polymeric materials and solar cells.
Biological Research: Its derivatives are investigated for their interactions with biological molecules and potential therapeutic applications.
Chemical Sensors: The compound’s fluorescence properties make it useful in the design of chemosensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetramethoxyanthracene involves its interaction with light and other molecules:
Photophysical Properties: The compound absorbs light and undergoes electronic transitions, which are crucial for its applications in OLEDs and sensors.
Molecular Interactions: It can interact with other molecules through π-π stacking and hydrogen bonding, influencing its behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Tetramethylanthracene: Similar in structure but with methyl groups instead of methoxy groups.
1,4,5,8-Anthracenetetrone: An oxidized form with carbonyl groups at positions 1, 4, 5, and 8.
1,2,5,6-Anthracenetetrone: Another anthracene derivative with different substitution patterns.
Uniqueness
1,4,5,8-Tetramethoxyanthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly valuable for applications in organic electronics and materials science.
Properties
IUPAC Name |
1,4,5,8-tetramethoxyanthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-19-15-5-6-16(20-2)12-10-14-13(9-11(12)15)17(21-3)7-8-18(14)22-4/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPMEFNJPSZCAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C3C(=CC=C(C3=CC2=C(C=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452766 | |
| Record name | Anthracene, 1,4,5,8-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93878-10-5 | |
| Record name | Anthracene, 1,4,5,8-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


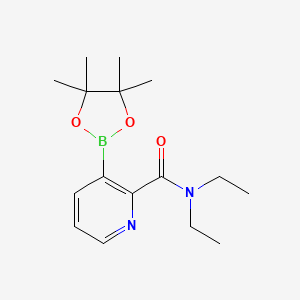

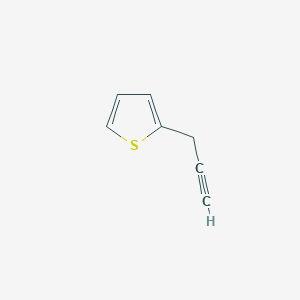
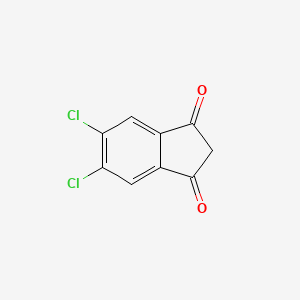
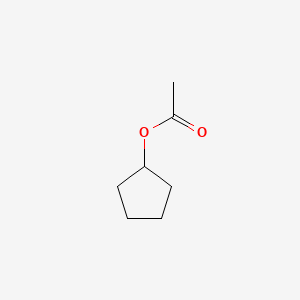
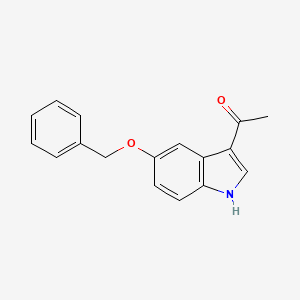
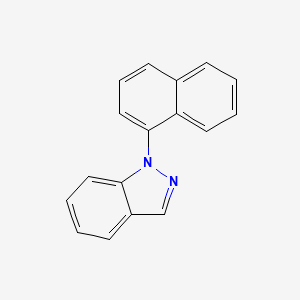

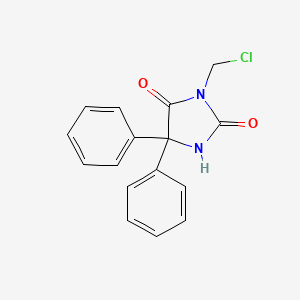
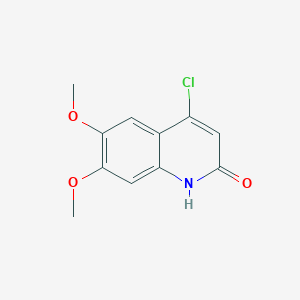
![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B3058983.png)
![Imidazo[2,1-B]thiazole-6-propanoic acid](/img/structure/B3058984.png)
